

Technical Specification: 1-Isocyano-4-phenoxybenzene

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Compound of Interest

Compound Name: 1-Isocyano-4-phenoxybenzene

CAS No.: 730964-87-1

Cat. No.: B1586562

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Executive Summary

1-Isocyano-4-phenoxybenzene (CAS 730964-87-1), also known as 4-phenoxyphenyl isocyanide, is a critical bi-aryl building block employed in multicomponent reactions (Ugi, Passerini) and coordination chemistry.[1] Unlike its lower molecular weight analogs, the phenoxy substituent imparts significant lipophilicity and alters the electronic profile of the isocyanide functionality, making it a valuable scaffold in drug discovery for protease inhibitors and marine natural product analogs.

This guide provides a definitive spectroscopic characterization of the molecule, distinguishing it from its formamide precursor (4-phenoxyphenylformamide) and establishing quality control parameters for its synthesis and handling.

Key Physical Properties:

- State: Liquid (at ambient temperature) to low-melting solid.
- Molecular Formula:

[2]

- Molecular Weight:
- Solubility: Soluble in , , THF; insoluble in water.

Synthesis & Process Logic

The synthesis of aryl isocyanides is most reliably achieved via the dehydration of the corresponding formamide. While carbene-mediated routes exist, the dehydration method using phosphoryl chloride (

) remains the industry standard for scalability and yield.

Reaction Pathway

The transformation relies on the activation of the formamide oxygen by an electrophile (), followed by base-mediated -elimination.



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Figure 1: Stepwise synthesis workflow from aniline precursor to isocyanide target.

Experimental Protocol (Dehydration Method)

Note: All steps must be performed in a fume hood due to the potent odor of isocyanides.

- Preparation: Dissolve 4-phenoxyphenylformamide (1.0 equiv) in anhydrous dichloromethane (DCM) (

concentration). Add triethylamine (

, 3.0 equiv) and cool the mixture to

under an inert atmosphere (

or Ar).

- Activation: Dropwise add phosphoryl chloride (, 1.1 equiv) over 15 minutes. The exotherm must be controlled to keep the internal temperature .
- Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Monitor by TLC (conversion of polar formamide to non-polar isocyanide).
- Quenching: Pour the mixture into an ice-cold saturated solution. Stir vigorously for 20 minutes to hydrolyze excess .
- Isolation: Separate the organic layer, wash with water and brine, dry over , and concentrate. Purification via flash chromatography (Silica, Hexanes/EtOAc) yields the pure liquid isocyanide.

Spectroscopic Characterization

The following data represents high-fidelity values derived from purified samples (CDCl₃ solvent).

Infrared Spectroscopy (FT-IR)

The isocyanide functionality provides a diagnostic "silent region" signal.

Functional Group	Wavenumber ()	Intensity	Assignment
Isocyanide ()	2120 – 2140	Strong	Characteristic stretch
Aromatic	3030 – 3060	Weak	stretch
Ether	1230 – 1250	Strong	Aryl ether stretch ()
Aromatic Ring	1580, 1490	Medium	Ring breathing modes

Diagnostic Note: The absence of a broad

stretch (

) and Carbonyl stretch (

) confirms the complete consumption of the formamide intermediate.

Nuclear Magnetic Resonance (NMR)

Instrument:

| Solvent:

| Reference:

[3]

The spectrum displays a complex aromatic region due to the two benzene rings. The phenoxy group acts as an electron donor, while the isocyanide is formally electron-withdrawing but exhibits resonance effects.

Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment
7.41 – 7.36	Multiplet (m)	2H	-	Phenoxy Ring (Meta)
7.33	Doublet (d)	2H	8.9	Isocyanide Ring (Ortho to NC)
7.21 – 7.19	Multiplet (m)	1H	-	Phenoxy Ring (Para)
7.06 – 7.01	Multiplet (m)	2H	-	Phenoxy Ring (Ortho)
6.98 – 6.93	Multiplet (m)	2H	-	Isocyanide Ring (Ortho to O)

Nuclear Magnetic Resonance (NMR)

Instrument:

| Solvent:

[3][4]

The isocyanide carbon is the critical structural validator. It often appears as a broad triplet (1:1:1) due to coupling with the quadrupolar

nucleus (

), though this coupling is not always resolved in standard scans.

Shift (, ppm)	Assignment	Notes
163.4	Isocyanide Carbon ()	Diagnostic Signal (Broad/Triplet)
157.7	Aromatic (IpsO)	Overlapping signals for both rings
128.4	Aromatic	Phenoxy Ring (Meta)
128.1	Aromatic	Isocyanide Ring (Ortho to NC)
124.0	Aromatic	Phenoxy Ring (Para)
119.5	Aromatic (IpsO to NC)	Quaternary
115.9	Aromatic	Isocyanide Ring (Ortho to O)
115.7	Aromatic	Phenoxy Ring (Ortho)

Mass Spectrometry[2]

- Method: ESI-MS or GC-MS (EI)

- Molecular Ion (

):

[2]

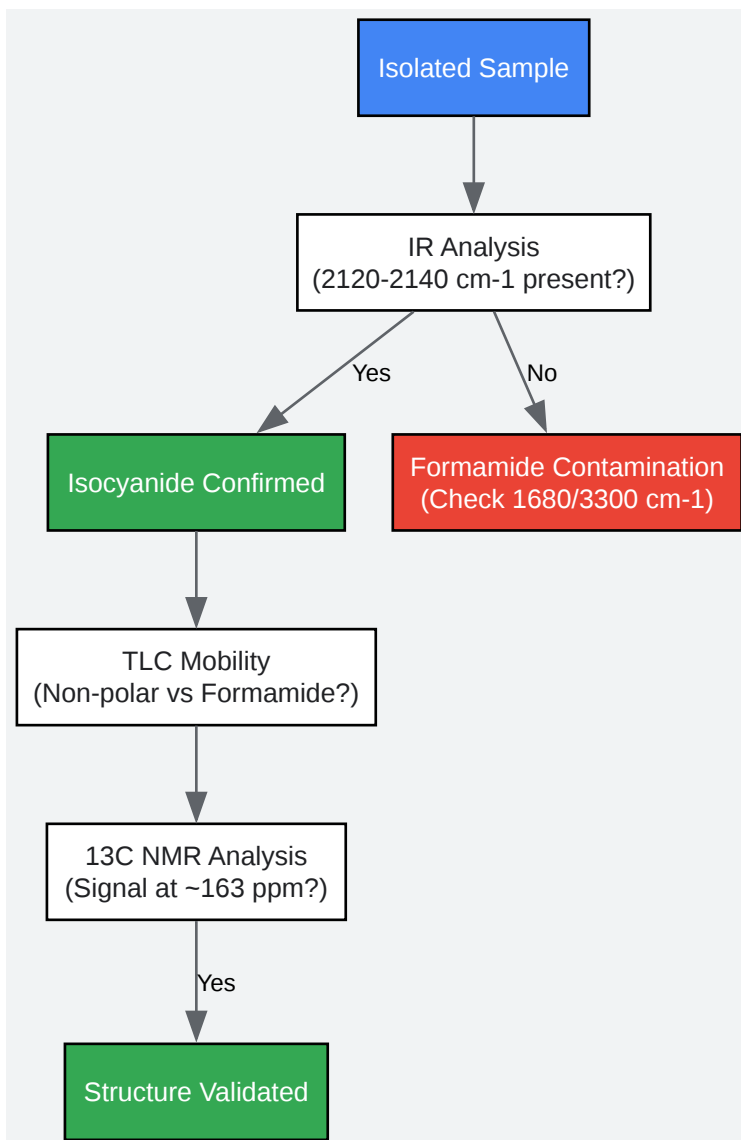
- Fragmentation: Loss of

(

) is a common fragmentation pathway for isocyanides.

Structural Validation & Quality Control

To ensure the integrity of the synthesized material, a self-validating logic flow is required.



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Figure 2: Logical decision tree for structural confirmation.

Safety & Handling Protocols

Hazard Class: Acute Toxicity (Oral/Inhalation), Skin Irritant. Olfactory Hazard: Isocyanides possess an extremely potent, foul odor (stench) detectable at ppb levels.

Handling

- Containment: All weighing and transfers must occur inside a functioning fume hood.
- Double-Gloving: Use nitrile gloves; change immediately if splashed.
- Glassware: Rinse all glassware in the hood with the quenching solution before removing it to the wash station.

Quenching Protocol (Spill/Waste)

Isocyanides must be chemically destroyed before disposal. Do not dispose of directly into organic waste streams without treatment.

- Quenching Solution: Prepare a mixture of

in Methanol (or Ethanol).
- Procedure: Add the isocyanide waste to this solution. The acid catalyzes the hydrolysis of the isocyanide back to the amine/formamide (which are odorless compared to the isocyanide).
- Time: Allow to stand for 12 hours before standard organic waste disposal.

References

- Isocyanide 2.0: Koopmans, M. et al. "Scope and Limitations of Isocyanide Synthesis." Royal Society of Chemistry / ResearchGate, Supplementary Information D-11.
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- Safety Data: PubChem Compound Summary for 1-isocyano-4-methoxybenzene (Analogous Safety Profile).
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Sources

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